molecular formula C6H13NO4 B14419644 (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol CAS No. 84518-54-7

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol

Katalognummer: B14419644
CAS-Nummer: 84518-54-7
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: LXBIFEVIBLOUGU-SLPGGIOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and various reagents to introduce the hydroxymethyl and hydroxyl groups. Common synthetic routes include:

    Hydroxylation Reactions: Using oxidizing agents to introduce hydroxyl groups.

    Hydroxymethylation Reactions: Using formaldehyde or other carbonyl compounds to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation and hydroxymethylation processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is essential to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A compound with a similar hydroxyl group arrangement but different ring structure.

    Sorbitol: A sugar alcohol with multiple hydroxyl groups, used as a sweetener and in various industrial applications.

Uniqueness

(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is unique due to its specific piperidine ring structure combined with hydroxymethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

84518-54-7

Molekularformel

C6H13NO4

Molekulargewicht

163.17 g/mol

IUPAC-Name

(2S,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6+/m0/s1

InChI-Schlüssel

LXBIFEVIBLOUGU-SLPGGIOYSA-N

Isomerische SMILES

C1[C@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O

Kanonische SMILES

C1C(C(C(C(N1)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.